molecular formula C17H15Cl2N3OS B14217340 N-(3-Chlorophenyl)-2-{(2Z)-2-[(3-chlorophenyl)imino]-1,3-thiazolidin-3-yl}acetamide CAS No. 828914-16-5

N-(3-Chlorophenyl)-2-{(2Z)-2-[(3-chlorophenyl)imino]-1,3-thiazolidin-3-yl}acetamide

Cat. No.: B14217340
CAS No.: 828914-16-5
M. Wt: 380.3 g/mol
InChI Key: LIESJWABVDENPM-UHFFFAOYSA-N
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Description

N-(3-Chlorophenyl)-2-{(2Z)-2-[(3-chlorophenyl)imino]-1,3-thiazolidin-3-yl}acetamide is a complex organic compound that features a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Chlorophenyl)-2-{(2Z)-2-[(3-chlorophenyl)imino]-1,3-thiazolidin-3-yl}acetamide typically involves the reaction of 3-chloroaniline with thiazolidine-2,4-dione under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, which are crucial for the efficient synthesis of complex organic compounds.

Chemical Reactions Analysis

Types of Reactions

N-(3-Chlorophenyl)-2-{(2Z)-2-[(3-chlorophenyl)imino]-1,3-thiazolidin-3-yl}acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: Halogen substitution reactions can occur at the chlorophenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Halogenation reactions often use reagents like chlorine or bromine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

N-(3-Chlorophenyl)-2-{(2Z)-2-[(3-chlorophenyl)imino]-1,3-thiazolidin-3-yl}acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(3-Chlorophenyl)-2-{(2Z)-2-[(3-chlorophenyl)imino]-1,3-thiazolidin-3-yl}acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Chlorophenyl)-3-fluorobenzamide
  • N-(3-Chlorophenyl)-3,5-dinitrobenzamide
  • N-(3-Chlorophenyl)-3-(trifluoromethyl)benzamide

Uniqueness

N-(3-Chlorophenyl)-2-{(2Z)-2-[(3-chlorophenyl)imino]-1,3-thiazolidin-3-yl}acetamide is unique due to its thiazolidine ring structure, which imparts specific chemical and biological properties. This distinguishes it from other similar compounds that may lack this ring or have different substituents, leading to variations in their reactivity and applications.

Properties

CAS No.

828914-16-5

Molecular Formula

C17H15Cl2N3OS

Molecular Weight

380.3 g/mol

IUPAC Name

N-(3-chlorophenyl)-2-[2-(3-chlorophenyl)imino-1,3-thiazolidin-3-yl]acetamide

InChI

InChI=1S/C17H15Cl2N3OS/c18-12-3-1-5-14(9-12)20-16(23)11-22-7-8-24-17(22)21-15-6-2-4-13(19)10-15/h1-6,9-10H,7-8,11H2,(H,20,23)

InChI Key

LIESJWABVDENPM-UHFFFAOYSA-N

Canonical SMILES

C1CSC(=NC2=CC(=CC=C2)Cl)N1CC(=O)NC3=CC(=CC=C3)Cl

Origin of Product

United States

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